5-Hydroxy Omeprazole-(Pyridyl)-d3

Vue d'ensemble

Description

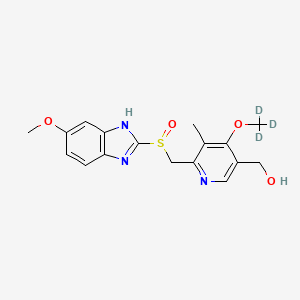

5-Hydroxy Omeprazole-(Pyridyl)-d3: is a deuterated derivative of 5-Hydroxy Omeprazole, which is a metabolite of Omeprazole. Omeprazole is a proton pump inhibitor widely used to treat gastric hyperacidity and related conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Omeprazole due to its stability and distinguishable mass spectrometric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Omeprazole-(Pyridyl)-d3 typically involves the deuteration of 5-Hydroxy Omeprazole. The process begins with the preparation of 5-Hydroxy Omeprazole, which can be synthesized through the oxidation of Omeprazole using oxidizing agents such as hydrogen peroxide or potassium permanganate. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents like deuterium oxide (D2O) under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy Omeprazole-(Pyridyl)-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to sulfone derivatives using oxidizing agents.

Reduction: Reduction of the sulfoxide group to sulfide.

Substitution: Nucleophilic substitution reactions at the pyridyl ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products:

Oxidation: Omeprazole sulfone.

Reduction: Omeprazole sulfide.

Substitution: Various substituted pyridyl derivatives.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Role in Drug Metabolism:

5-Hydroxy Omeprazole serves as a significant metabolite in the pharmacokinetic profiling of Omeprazole. It is primarily produced through the action of cytochrome P450 2C19 (CYP2C19), which plays a crucial role in the metabolism of many drugs, particularly proton pump inhibitors. Understanding the formation and clearance of 5-Hydroxy Omeprazole is essential for assessing individual patient responses to Omeprazole therapy.

Key Findings:

- Studies have shown that the metabolic ratio of Omeprazole to 5-Hydroxy Omeprazole can be indicative of CYP2C19 enzyme activity, which varies among individuals due to genetic polymorphisms. Patients classified as poor metabolizers (PMs) exhibit significantly higher ratios compared to extensive metabolizers (EMs) .

- The half-life and area under the curve (AUC) for 5-Hydroxy Omeprazole are critical parameters that inform dosing regimens and therapeutic outcomes .

Therapeutic Monitoring

Biomarker Potential:

5-Hydroxy Omeprazole can serve as a biomarker for monitoring therapeutic levels of Omeprazole in patients. Its measurement can help optimize dosing strategies and minimize adverse effects associated with overmedication or under-medication.

Case Studies:

- A study highlighted the use of 5-Hydroxy Omeprazole levels to adjust Omeprazole therapy in patients with gastroesophageal reflux disease (GERD). By correlating symptom relief with metabolite levels, clinicians were able to tailor treatment more effectively .

- Another case involved a patient experiencing side effects attributed to high serum levels of Omeprazole. Monitoring 5-Hydroxy Omeprazole allowed for timely adjustments in therapy, resulting in improved patient outcomes .

Analytical Applications

Method Development:

The analysis of 5-Hydroxy Omeprazole has led to advancements in analytical chemistry techniques, particularly in liquid chromatography coupled with mass spectrometry (LC-MS). These methods enable precise quantification and characterization of this metabolite in biological samples.

| Technique | Description | Applications |

|---|---|---|

| Liquid Chromatography | Separates components based on their interactions with a stationary phase | Used for quantifying drug metabolites in plasma |

| Mass Spectrometry | Identifies compounds based on mass-to-charge ratios | Provides structural information about metabolites |

| Dried Plasma Spots | Simplifies sample preparation and storage | Facilitates remote monitoring of drug levels |

Research Implications

Impact on Drug Development:

The understanding of 5-Hydroxy Omeprazole's role in drug metabolism has implications for the development of new proton pump inhibitors and personalized medicine approaches. Research indicates that variations in metabolic pathways can influence drug efficacy and safety profiles.

Future Directions:

- Ongoing studies are investigating how alterations in CYP2C19 activity affect the pharmacodynamics of other medications when co-administered with Omeprazole .

- The development of new formulations that consider individual metabolic profiles could lead to more effective treatments for acid-related disorders.

Mécanisme D'action

5-Hydroxy Omeprazole-(Pyridyl)-d3 exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells, leading to a reduction in gastric acid secretion. The deuterated form allows for precise tracking and analysis of the compound’s interaction with the proton pump and its subsequent metabolic pathways. The molecular targets include the proton pump itself and the cytochrome P450 enzymes involved in its metabolism.

Comparaison Avec Des Composés Similaires

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

5-Hydroxy Omeprazole: The non-deuterated metabolite of Omeprazole.

Omeprazole Sulfone: An oxidized metabolite of Omeprazole.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts.

Activité Biologique

5-Hydroxy Omeprazole-(Pyridyl)-d3 is a derivative of omeprazole, a widely used proton pump inhibitor (PPI). While omeprazole is known for its role in reducing gastric acid secretion, the biological activity of its hydroxylated metabolite, this compound, warrants detailed examination. This article explores its biochemical properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound retains the core structure of omeprazole with an additional hydroxyl group on the pyridine ring. This modification increases its hydrophilicity, which affects its pharmacokinetics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N3O4S |

| Molecular Weight | 358.41 g/mol |

| Solubility | Increased due to hydroxylation |

| Metabolic Pathway | Primarily through CYP2C19 |

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes convert omeprazole into several metabolites, including 5-hydroxyomeprazole, which is considered an inactive metabolite that does not contribute to the pharmacological effects of omeprazole but is crucial for its clearance from the body .

The biological activity of this compound involves its interaction with various molecular targets:

2. Case Studies and Research Findings

- Case Study on Cytotoxicity : Research has shown that derivatives of omeprazole can exert cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that similar compounds inhibited cell proliferation in colorectal cancer models.

- Impact on Gastric pH : In clinical settings, omeprazole significantly alters gastric pH levels, which indirectly affects the metabolism and efficacy of other drugs when co-administered .

Safety and Efficacy

While this compound itself is not directly associated with adverse effects due to its status as an inactive metabolite, the safety profile of omeprazole has been extensively studied. Common side effects include gastrointestinal disturbances and potential interactions with other medications metabolized by CYP enzymes .

Propriétés

IUPAC Name |

[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.